

# A Comparative Guide to 3-Methoxybenzamide and Its Isomers for Researchers

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## Compound of Interest

Compound Name: *3-Methoxybenzoyl chloride*

Cat. No.: *B122103*

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An in-depth analysis of the physicochemical properties, spectroscopic characteristics, and biological activities of 2-methoxybenzamide, 3-methoxybenzamide, and 4-methoxybenzamide.

This guide provides a comprehensive comparison of 3-methoxybenzamide and its ortho- and para-isomers, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development. The information is presented to facilitate objective evaluation and support further investigation into the potential applications of these compounds.

## Physicochemical Properties

The positional isomerism of the methoxy group significantly influences the physical properties of these benzamides, such as their melting points. A summary of their key physicochemical data is presented below.

Property	2-Methoxybenzamide	3-Methoxybenzamide	4-Methoxybenzamide
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	151.16 g/mol [1][2]	151.16 g/mol [3][4]	151.16 g/mol [5][6]
Melting Point	127-129 °C	132.5-135.5 °C[4][5]	164-167 °C[5][7]
CAS Number	2439-77-2[1]	5813-86-5[4]	3424-93-9[5][6]
Appearance	White crystalline solid	White crystalline solid	White crystalline solid[8]

## Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for each isomer, allowing for their unambiguous identification and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (<sup>1</sup>H) and Carbon-13 (<sup>13</sup>C) NMR spectroscopy are fundamental for elucidating the chemical structure of the methoxybenzamide isomers. The chemical shifts are influenced by the position of the methoxy group on the benzene ring.

### <sup>1</sup>H NMR Spectral Data (in DMSO-d<sub>6</sub>)

Proton Assignment	2-Methoxybenzamide ( $\delta$ , ppm)	3-Methoxybenzamide ( $\delta$ , ppm)	4-Methoxybenzamide ( $\delta$ , ppm)
OCH <sub>3</sub>	~3.8	~3.8	3.81[5]
Aromatic Protons	~7.0-7.8	~7.1-7.5	6.99, 7.89[5]
NH <sub>2</sub>	~7.4, ~7.8	~7.3, ~7.9	7.24, 7.88[5]

### <sup>13</sup>C NMR Spectral Data (in DMSO-d<sub>6</sub>)

Carbon Assignment	2-Methoxybenzamide ( $\delta$ , ppm)	3-Methoxybenzamide ( $\delta$ , ppm)	4-Methoxybenzamide ( $\delta$ , ppm)
C=O	~168	~167	~167
OCH <sub>3</sub>	~56	~55	~55
Aromatic Carbons	~112-157	~112-159	~113-162

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecules. The characteristic absorption bands for the amide and methoxy groups are highlighted below.

Functional Group	2-Methoxybenzamide ( $\text{cm}^{-1}$ )	3-Methoxybenzamide ( $\text{cm}^{-1}$ )	4-Methoxybenzamide ( $\text{cm}^{-1}$ )
N-H Stretch	~3400, ~3200	~3400, ~3200	~3400, ~3200
C=O Stretch	~1650	~1650	~1660
C-O Stretch (Aromatic Ether)	~1240	~1250	~1250
C-N Stretch	~1400	~1400	~1400

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the isomers. Under electron ionization (EI), the methoxybenzamides typically show a prominent molecular ion peak and characteristic fragment ions.

Ion	2-Methoxybenzamide (m/z)	3-Methoxybenzamide (m/z)	4-Methoxybenzamide (m/z)
[M] <sup>+</sup>	151	151	151[4]
[M-NH <sub>2</sub> ] <sup>+</sup>	135	135	135[4]
[M-OCH <sub>3</sub> ] <sup>+</sup>	120	120	120
[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>	105	105	105
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	77	77[4]

## Biological Activity

The methoxybenzamide isomers exhibit distinct biological activities, highlighting the importance of substituent positioning in drug design and development.

- 3-Methoxybenzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[9] Its inhibitory action can lead to cell division arrest and lysis in certain bacteria and has been shown to enhance *in vitro* plant growth.
- Derivatives of 2-Methoxybenzamide have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[10] This pathway is crucial in embryonic development and its dysregulation is implicated in various cancers. These inhibitors target the Smoothened (Smo) receptor, blocking the signaling cascade.[10]
- 4-Methoxybenzamide and its derivatives have been investigated for a range of biological activities, including potential anti-HBV (Hepatitis B virus) properties.[11] Some studies have also explored their antibacterial and antifungal activities.[12]

## Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the methoxybenzamide isomer in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

## IR Spectroscopy (KBr Pellet Method)

- Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]
- Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[1]
- Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

## Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: Utilize an electron ionization (EI) source with a standard energy of 70 eV.
- Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 40-200 amu).

## PARP Inhibition Assay (Colorimetric)

This protocol is a general guideline based on commercially available kits.

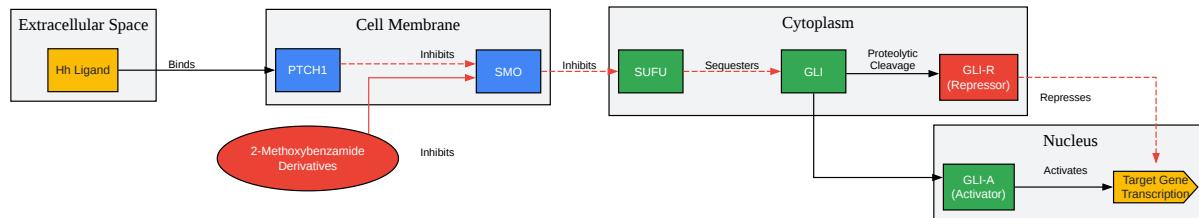
- Plate Coating: Coat a 96-well plate with histone proteins.
- Blocking: Block the remaining protein-binding sites in the wells.

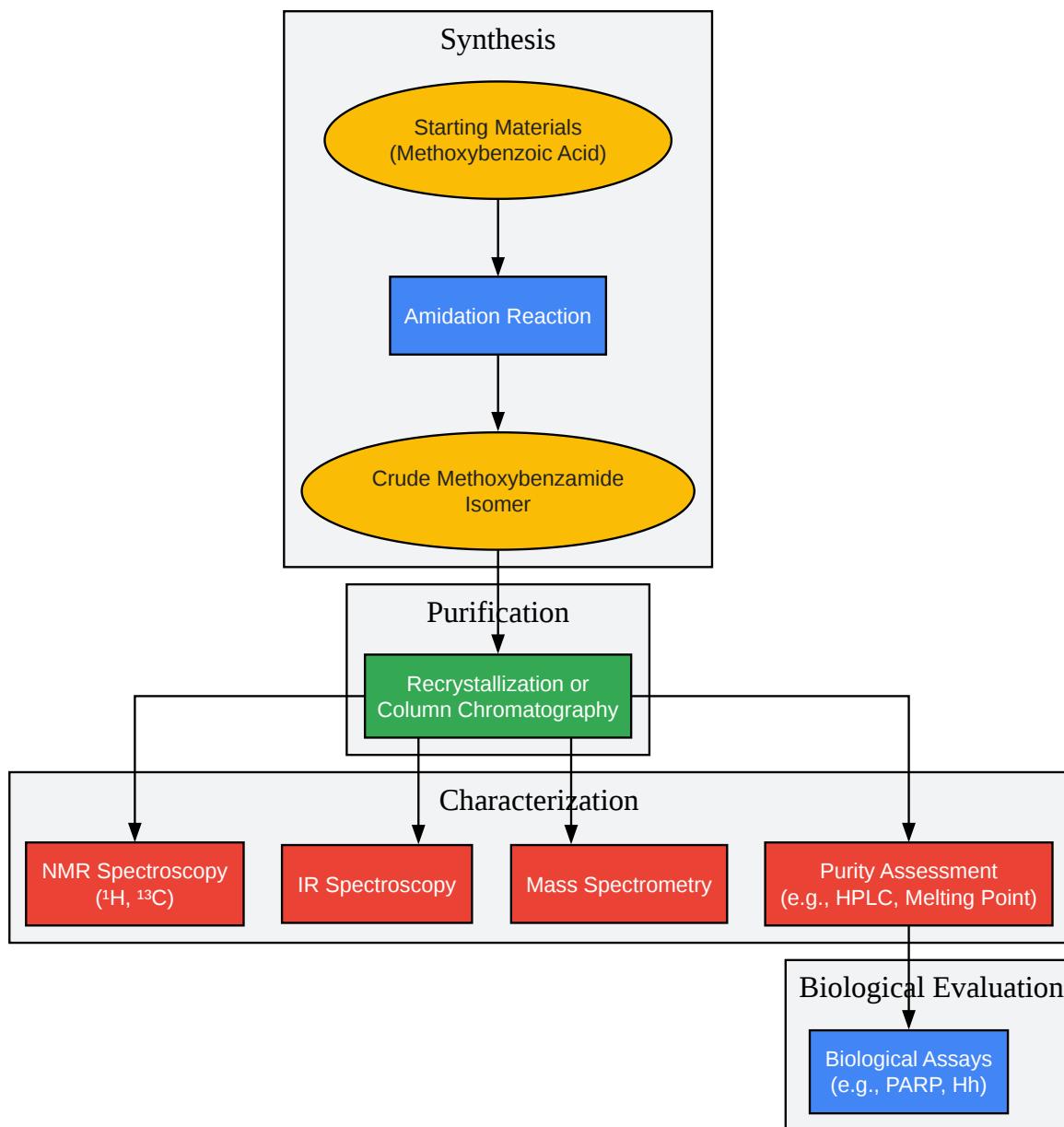
- Reaction: Add the PARP enzyme, the methoxybenzamide isomer (as the potential inhibitor), and a biotinylated NAD<sup>+</sup> solution to the wells. Incubate to allow for the PARP-catalyzed poly(ADP-ribosylation) of the histones.
- Detection: Add streptavidin-horseradish peroxidase (Strep-HRP) conjugate, which binds to the biotinylated ADP-ribose chains.
- Substrate Addition: Add a colorimetric HRP substrate. The intensity of the resulting color is proportional to the PARP activity.
- Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. A decrease in absorbance in the presence of the inhibitor indicates PARP inhibition.

## Visualizing Biological Pathways and Workflows

### Hedgehog Signaling Pathway Inhibition

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by 2-methoxybenzamide derivatives.





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